4-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
Description
The compound 4-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide features a piperazine-carboxamide core, substituted with a 6-cyclopropylpyridazine moiety and a thiophen-2-ylmethyl group. Its structure combines aromatic heterocycles (pyridazine and thiophene) with a cyclopropyl group, which may enhance metabolic stability and modulate lipophilicity.
Properties
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-17(18-12-14-2-1-11-24-14)22-9-7-21(8-10-22)16-6-5-15(19-20-16)13-3-4-13/h1-2,5-6,11,13H,3-4,7-10,12H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWKCENJPAASOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 245.29 g/mol. The structure features a piperazine ring, a pyridazine moiety, and a thiophene group, contributing to its unique pharmacological profile.
Research suggests that this compound may interact with various biological targets, particularly in the realm of central nervous system (CNS) disorders and potential anti-cancer activities. Its structural components indicate possible interactions with neurotransmitter receptors and enzymes involved in signaling pathways.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .
Neuropharmacological Effects
The piperazine scaffold is known for its activity as an anxiolytic and antidepressant. Preliminary data indicates that the target compound may modulate serotonin and dopamine receptors, which are crucial in mood regulation .
Case Studies
- Study on Antitumor Activity :
- Neuropharmacological Assessment :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O |
| Molecular Weight | 245.29 g/mol |
| Biological Targets | Serotonin receptors, caspases |
| Anticancer Activity | Significant cytotoxicity observed |
| Neuropharmacological Effects | Anxiolytic potential |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. Studies have shown that piperazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds that share structural similarities with 4-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide have been linked to the inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway .
Neurological Disorders
The potential use of this compound in treating neurological disorders is also under investigation. Its ability to cross the blood-brain barrier makes it a candidate for research into conditions like schizophrenia and depression. Compounds with similar piperazine structures have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing mood disorders .
Antimicrobial Properties
Emerging studies suggest that this compound may possess antimicrobial activity. The thiophene component is known for its role in enhancing the antibacterial properties of various compounds. Preliminary data indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of piperazine derivatives, including those structurally related to our compound. The study demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .
Case Study 2: Neurological Applications
Research conducted at a leading university focused on the effects of piperazine derivatives on serotonin receptors. The findings suggested that these compounds could be effective in modulating serotonin levels, offering insights into their potential use as antidepressants or anxiolytics .
Case Study 3: Antimicrobial Activity
A recent publication highlighted the synthesis of thiophene-containing piperazines and their evaluation against bacterial strains. Results indicated promising antibacterial activity, suggesting further exploration into their mechanism of action could lead to new therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Scaffolds
The piperazine-carboxamide scaffold is common in medicinal chemistry. Key structural variations among analogs include:
Physicochemical Properties
- Melting Points: Compounds with halogenated aryl groups (e.g., A4: 197.9–199.6°C, A6: 189.8–191.4°C) exhibit higher melting points than non-halogenated analogs, likely due to increased crystallinity . The target compound’s cyclopropyl group may reduce melting points compared to bulkier substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
